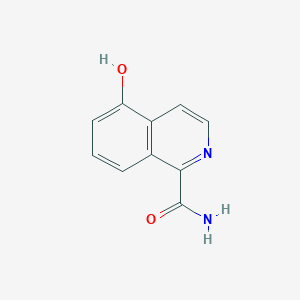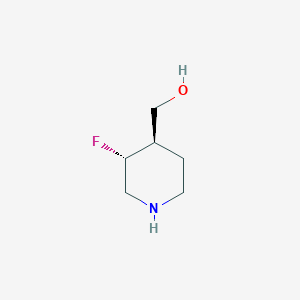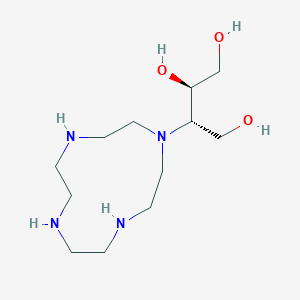
5-Hydroxyisoquinoline-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxyisoquinoline-1-carboxamide is a compound belonging to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyisoquinoline-1-carboxamide typically involves the reaction of isoquinoline derivatives with appropriate reagents. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be adapted to introduce the hydroxy and carboxamide groups at specific positions on the isoquinoline ring.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxyisoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted isoquinolines, which have applications in pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure.
Mecanismo De Acción
The mechanism of action of 5-Hydroxyisoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the nuclear translocation of NF-κB by preventing the phosphorylation of IκB, thereby reducing the expression of pro-inflammatory mediators . Additionally, it affects the mitogen-activated protein kinase (MAPK) pathways, which play a crucial role in cell signaling and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxyisoquinoline: This compound shares the hydroxy group but lacks the carboxamide functionality.
8-Hydroxyquinoline: Another hydroxylated quinoline derivative with significant biological activity.
Quinoline-1-carboxamide: Similar in structure but without the hydroxy group, used in various medicinal applications.
Uniqueness
5-Hydroxyisoquinoline-1-carboxamide is unique due to the presence of both hydroxy and carboxamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
5-hydroxyisoquinoline-1-carboxamide |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)9-7-2-1-3-8(13)6(7)4-5-12-9/h1-5,13H,(H2,11,14) |
Clave InChI |
WPKPFFFYSRTZQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C(=O)N)C(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12959331.png)

![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)





![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B12959381.png)




![(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12959405.png)
